FN-A208 fusion peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

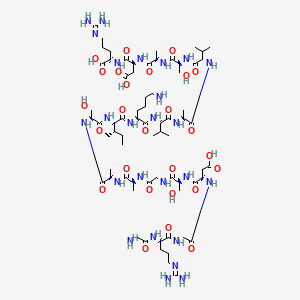

Molecular Formula |

C69H121N25O26 |

|---|---|

Molecular Weight |

1716.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C69H121N25O26/c1-11-32(6)52(94-63(115)44(29-97)89-55(107)34(8)81-53(105)33(7)80-46(99)25-79-58(110)42(27-95)90-60(112)40(22-48(101)102)85-47(100)26-78-57(109)37(84-45(98)24-71)17-14-20-76-68(72)73)66(118)86-38(16-12-13-19-70)59(111)93-50(30(2)3)64(116)83-36(10)56(108)92-51(31(4)5)65(117)91-43(28-96)62(114)82-35(9)54(106)88-41(23-49(103)104)61(113)87-39(67(119)120)18-15-21-77-69(74)75/h30-44,50-52,95-97H,11-29,70-71H2,1-10H3,(H,78,109)(H,79,110)(H,80,99)(H,81,105)(H,82,114)(H,83,116)(H,84,98)(H,85,100)(H,86,118)(H,87,113)(H,88,106)(H,89,107)(H,90,112)(H,91,117)(H,92,108)(H,93,111)(H,94,115)(H,101,102)(H,103,104)(H,119,120)(H4,72,73,76)(H4,74,75,77)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-/m0/s1 |

InChI Key |

JWHMJTZZTMIPCL-JQFWSPAHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the FN-A208 Fusion Peptide: Sequence, Bioactivity, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FN-A208 fusion peptide is a synthetic biomaterial designed to mimic the bioactive properties of the extracellular matrix (ECM). It is a chimeric peptide that combines the cell-adhesive properties of fibronectin and the neurite-promoting activity of laminin (B1169045). This guide provides an in-depth overview of the FN-A208 peptide, including its amino acid sequence, its ability to self-assemble into amyloid-like fibrils, and its mechanism of action in promoting cell adhesion and cytoskeletal organization. Detailed experimental protocols for the synthesis, fibril formation, and cell-based assays of FN-A208 are provided, along with a quantitative analysis of its bioactivity. Furthermore, the signaling pathways activated by FN-A208 are illustrated to provide a comprehensive understanding of its cellular effects.

Core Composition and Sequence

The this compound is a rationally designed biomolecule that integrates two distinct bioactive motifs from key extracellular matrix proteins. It is a fusion of the active site of fibronectin (FN) and a sequence from the murine laminin α1 chain, designated A208.[1][2][3] A glycine (B1666218) spacer is incorporated between these two motifs to ensure their proper folding and function.[2][4]

The amino acid sequence of the this compound is:

This can be broken down into its constituent parts:

-

GRGDS: This pentapeptide is the canonical cell-binding motif from fibronectin, which is recognized by integrin receptors on the cell surface.[1][2][4]

-

G: A single glycine residue acts as a flexible spacer.[2][4]

-

AASIKVAVSADR: This sequence is derived from the A208 region of the murine laminin α1 chain and contains the active IKVAV motif, which is known to interact with laminin-binding receptors and promote neurite outgrowth.[2][4]

Quantitative Data on Bioactivity

The biological activity of the FN-A208 peptide has been primarily assessed through its ability to promote cell attachment and the formation of well-organized actin stress fibers. The following tables summarize the key quantitative findings from seminal studies on this peptide.

| Peptide Coat | Cell Attachment (%) |

| FN-A208 | 85.2 ± 3.6 |

| A208 | 79.8 ± 4.1 |

| SC-A208 | 75.3 ± 5.2 |

| FN-A208S | 10.1 ± 2.5 |

| SC-A208S | 12.3 ± 3.1 |

| Poly-L-lysine | 90.1 ± 2.8 |

Data adapted from Kasai, S. et al. Biopolymers Pept. Sci. 76, 27 (2004).[4]

| Treatment | Inhibition of Cell Attachment on FN-A208 (%) |

| EDTA | 45.8 ± 5.3 |

| GRGDS peptide | 38.9 ± 4.7 |

| IKVAV peptide | 35.2 ± 4.2 |

Data adapted from Kasai, S. et al. Biopolymers Pept. Sci. 76, 27 (2004).[4]

Experimental Protocols

Peptide Synthesis

FN-A208 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

-

HPLC for purification

-

Mass spectrometer for verification

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Arginine) to the resin by activating its carboxyl group with a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (GRGDSGAASIKVAVSADR) from C-terminus to N-terminus.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.

Fibril Formation Assay

FN-A208 has been shown to form amyloid-like fibrils, a characteristic that is crucial for its biological activity.[4]

Materials:

-

Purified FN-A208 peptide

-

Phosphate-buffered saline (PBS)

-

Congo red stain

-

Transmission electron microscope (TEM)

Methodology:

-

Peptide Solubilization: Dissolve the lyophilized FN-A208 peptide in sterile PBS at a concentration of 1 mg/mL.

-

Incubation: Incubate the peptide solution at 37°C for 24-48 hours to allow for fibril formation.

-

Congo Red Staining: To confirm the amyloid-like nature of the fibrils, mix a small aliquot of the peptide solution with Congo red stain and observe for a characteristic red/green birefringence under polarized light.

-

Transmission Electron Microscopy (TEM): For visualization of fibril morphology, apply a drop of the peptide solution to a carbon-coated copper grid, negatively stain with a solution such as uranyl acetate, and observe under a TEM.

Cell Adhesion Assay

This assay quantifies the ability of FN-A208 to promote cell attachment.

Materials:

-

FN-A208 peptide solution (1 mg/mL in PBS)

-

Control peptides (e.g., A208, scrambled peptides)

-

96-well tissue culture plates

-

Fibroblast cell line (e.g., NIH3T3)

-

Serum-free cell culture medium

-

Crystal violet stain

-

Spectrophotometer

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with the FN-A208 peptide solution and control peptides. Incubate overnight at 4°C.

-

Blocking: Block any non-specific binding sites by incubating the wells with a solution of bovine serum albumin (BSA).

-

Cell Seeding: Seed fibroblast cells into the coated wells at a density of 5 x 104 cells/well in serum-free medium.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove any non-adherent cells.

-

Staining: Fix the adherent cells with methanol (B129727) and stain with a 0.5% crystal violet solution.

-

Quantification: Solubilize the stain with a solution of 10% acetic acid and measure the absorbance at 595 nm using a spectrophotometer. The absorbance is directly proportional to the number of adherent cells.

For inhibition assays, pre-incubate the cells with inhibitors such as EDTA, GRGDS peptide, or IKVAV peptide before seeding them into the FN-A208 coated wells.

Signaling Pathways and Experimental Workflows

The dual-motif nature of FN-A208 allows it to engage with multiple cell surface receptors, primarily integrins (via the GRGDS motif) and laminin-binding receptors (via the IKVAV motif). This dual engagement activates downstream signaling cascades that culminate in the organization of the actin cytoskeleton and the formation of focal adhesions.

FN-A208 Mediated Cell Adhesion Signaling

Caption: FN-A208 signaling cascade.

Experimental Workflow for Assessing FN-A208 Bioactivity

Caption: Workflow for FN-A208 analysis.

Conclusion

The this compound represents a promising biomaterial with significant potential for applications in tissue engineering and regenerative medicine. Its ability to self-assemble into bioactive fibrils and to engage multiple cell surface receptors allows it to effectively promote cell adhesion and cytoskeletal organization. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this innovative peptide.

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. IKVAV regulates ERK1/2 and Akt signalling pathways in BMMSC population growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laminin-derived peptide, IKVAV, modulates macrophage phenotype through integrin mediation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FN-A208 Peptide: Structure, Function, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FN-A208 peptide is a synthetic fusion molecule engineered to mimic the functionalities of both fibronectin and laminin (B1169045), two key components of the extracellular matrix (ECM). By combining the cell-adhesive properties of fibronectin's Arg-Gly-Asp-Ser (RGDS) sequence with the neurite-outgrowth and cell-adhesion promoting characteristics of the laminin-α1 chain's A208 fragment, FN-A208 emerges as a potent biomaterial with significant potential in tissue engineering and regenerative medicine. This technical guide provides a comprehensive overview of the structure, function, and signaling mechanisms of the FN-A208 peptide, supported by experimental data and detailed protocols.

Structure and Composition

FN-A208 is a chimeric peptide that strategically integrates two distinct bioactive domains, connected by a glycine (B1666218) spacer to ensure proper folding and function of each motif.[1]

1.1. Amino Acid Sequence and Domains:

-

Fibronectin (FN) Domain: The N-terminus of the peptide incorporates the well-characterized GRGDS sequence, the primary integrin-binding motif of fibronectin.[1]

-

Glycine Spacer: A single glycine residue (G) acts as a flexible linker between the two functional domains.

-

Laminin A208 Domain: The C-terminal portion consists of the AASIKVAVSADR sequence, derived from the murine laminin α1 chain.[1] This sequence contains the IKVAV motif, which is a known active site for promoting cell adhesion and neurite outgrowth.[1]

Table 1: Structural Properties of FN-A208 Peptide

| Property | Description |

| Full Amino Acid Sequence | H-Gly-Arg-Gly-Asp-Ser-Gly-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-OH |

| One-Letter Code | GRGDSGAASIKVAVSADR |

| Component Domains | Fibronectin active site (GRGDS), Glycine spacer, Laminin α1 chain fragment (A208: AASIKVAVSADR) |

| Source of A208 Domain | Murine Laminin α1 chain |

Function and Biological Activity

The dual-domain structure of FN-A208 confers upon it a unique set of biological functions, primarily centered around cell adhesion and cytoskeletal organization.

2.1. Promotion of Cell Attachment:

FN-A208 has been demonstrated to effectively promote the attachment of fibroblast cells.[1] This activity is attributed to the synergistic action of its two domains, which engage with distinct cell surface receptors. The GRGDS sequence binds to integrins, a family of transmembrane receptors that mediate cell-matrix adhesion.[1] Concurrently, the A208 domain, containing the IKVAV motif, interacts with IKVAV receptors.[1]

2.2. Induction of Actin Stress Fiber Formation:

A key functional outcome of cell adhesion to FN-A208 is the formation of well-organized actin stress fibers.[1] This cytoskeletal rearrangement is crucial for establishing strong cell adhesion, maintaining cell shape, and enabling cell motility. The engagement of both integrins and IKVAV receptors by FN-A208 triggers intracellular signaling cascades that culminate in the polymerization and bundling of actin filaments into stress fibers.

2.3. Amyloid-like Fibril Formation:

Under aqueous conditions, the FN-A208 peptide has the propensity to self-assemble into amyloid-like fibrils.[1] This fibril formation is a critical aspect of its biological activity, as it presents the bioactive GRGDS and IKVAV motifs in a multivalent fashion, enhancing their interaction with cell surface receptors.

2.4. Potential as a Bioadhesive:

The combined properties of promoting robust cell adhesion and forming a fibrillar network make FN-A208 a promising candidate for use as a bioadhesive in tissue regeneration and engineering applications.[1]

Signaling Pathways

The biological effects of FN-A208 are mediated through the activation of specific intracellular signaling pathways upon binding to its cognate receptors on the cell surface.

3.1. Integrin-Mediated Signaling:

The GRGDS domain of FN-A208 binds to integrin receptors, initiating a signaling cascade that leads to the formation of focal adhesions and actin stress fibers.

3.2. IKVAV Receptor-Mediated Signaling:

The A208 domain, containing the IKVAV sequence, interacts with its own set of receptors, which are believed to be G-protein coupled receptors (GPCRs). This interaction also contributes to the regulation of the actin cytoskeleton.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of FN-A208.

4.1. Peptide Synthesis and Purification:

-

Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) methodology with Fmoc chemistry on an automated peptide synthesizer.

-

Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

4.2. Fibril Formation Assay:

-

Peptide Solution Preparation: A stock solution of the FN-A208 peptide is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted to the desired final concentration in an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: The peptide solution is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for fibril formation.

-

Congo Red Staining: A small aliquot of the incubated peptide solution is mixed with a Congo red solution. The absorbance spectrum is then measured to detect the characteristic red-shift indicative of amyloid-like fibril formation.

-

Transmission Electron Microscopy (TEM): For visualization, a sample of the fibril solution is applied to a carbon-coated copper grid, negatively stained with a heavy metal salt (e.g., uranyl acetate), and examined under a transmission electron microscope.

4.3. Cell Attachment Assay:

-

Plate Coating: Wells of a 96-well microtiter plate are coated with a solution of the FN-A208 peptide at a specific concentration (e.g., 10 µg/mL in PBS) and incubated to allow for adsorption to the surface. Control wells are typically coated with a non-adhesive protein like bovine serum albumin (BSA).

-

Cell Seeding: Fibroblast cells are harvested, resuspended in serum-free medium, and seeded into the coated wells at a defined density.

-

Incubation: The plate is incubated for a specified time (e.g., 1-2 hours) at 37°C in a humidified incubator to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength. Alternatively, a fluorescent dye that binds to cellular DNA can be used for quantification with a fluorescence plate reader.

-

Inhibition Studies: To confirm the specificity of the interaction, the cell attachment assay can be performed in the presence of competitive inhibitors such as soluble GRGDS peptide, IKVAV peptide, or a chelating agent like EDTA to sequester divalent cations essential for integrin function.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of the FN-A208 peptide.

Table 2: Summary of FN-A208 Peptide Activity

| Experiment | Observation |

| Cell Attachment | FN-A208 promotes fibroblast cell attachment. |

| Inhibition of Attachment | Cell attachment to FN-A208 is partially inhibited by the presence of soluble GRGDS peptide, soluble IKVAV peptide, or EDTA. This indicates that both the fibronectin and laminin domains, as well as integrin function, are involved in the cell adhesion process.[1] |

| Cytoskeletal Organization | Cells attached to FN-A208 exhibit well-organized actin stress fibers, in contrast to cells on the A208 peptide alone which show filopodia formation.[1] |

| Fibril Formation | FN-A208 forms a gel and stains positive with Congo red, which is characteristic of amyloid-like fibrils.[1] |

Conclusion

The FN-A208 peptide represents a rationally designed biomaterial that successfully integrates the key functionalities of fibronectin and laminin. Its ability to promote robust cell adhesion and the formation of organized actin stress fibers through a dual-receptor engagement mechanism highlights its potential for applications in tissue engineering, wound healing, and as a surface coating for medical implants. Further research into the in vivo efficacy and biocompatibility of FN-A208 is warranted to fully realize its therapeutic and biotechnological promise.

References

In-Depth Technical Guide: Biological Activity of Fibronectin-Laminin α1 Fusion Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of fibronectin-laminin α1 fusion peptides, with a particular focus on chimeric peptides combining the Arg-Gly-Asp (RGD) motif from fibronectin and the Ile-Lys-Val-Ala-Val (IKVAV) sequence from laminin-α1. These fusion peptides are of significant interest in tissue engineering and regenerative medicine due to their potential to mimic the extracellular matrix and synergistically enhance cell adhesion, signaling, and differentiation. This document details the molecular interactions, downstream signaling pathways, and provides standardized protocols for the synthesis and biological evaluation of these peptides.

Introduction

The extracellular matrix (ECM) provides not only structural support for tissues but also crucial biochemical and biomechanical cues that regulate cell behavior. Fibronectin and laminin (B1169045) are two major components of the ECM that play pivotal roles in cell adhesion, migration, proliferation, and differentiation. Their biological activities are largely mediated by short peptide sequences that bind to specific cell surface receptors. The RGD sequence in fibronectin is a well-characterized motif that binds to several integrins, while the IKVAV sequence from the laminin α1 chain is known to interact with other integrins and the 67-kDa laminin receptor.

By creating fusion peptides that incorporate both RGD and IKVAV motifs, researchers aim to develop biomaterials with enhanced and potentially synergistic biological activities. This guide explores the current understanding of these fibronectin-laminin α1 fusion peptides, their mechanisms of action, and methods for their study.

Molecular Structure and Receptor Interaction

A prominent example of a fibronectin-laminin α1 fusion peptide is FN-A208. This peptide consists of the A208 peptide derived from murine laminin α1, which contains the IKVAV sequence, fused to the GRGDS sequence from fibronectin via a glycine (B1666218) spacer. This design allows for the simultaneous engagement of distinct receptor types.

The RGD motif primarily interacts with a subset of integrins, including αvβ3, α5β1, and αvβ5. This interaction is crucial for the formation of focal adhesions, which are complex structures that link the ECM to the intracellular actin cytoskeleton and serve as signaling hubs.

The IKVAV sequence interacts with specific integrin receptors, such as α6β1, and potentially other cell surface receptors. This binding is known to promote neurite outgrowth and cell proliferation.

The combined presence of both motifs in a single peptide allows for the potential for multireceptor clustering and the activation of unique downstream signaling cascades that may differ from the stimulation by individual peptides.

Quantitative Biological Activity

Table 1: Binding Affinities of RGD and IKVAV Peptides to Integrin Receptors

| Peptide Motif | Integrin Receptor | Reported Kd (nM) |

| Cyclic RGD | αvβ3 | 0.1 - 10 |

| Linear RGD | αvβ3 | 100 - 1000 |

| IKVAV | α6β1 | Data not readily available |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.

Table 2: Cell Adhesion on Surfaces Coated with RGD and IKVAV Peptides

| Peptide Coating | Cell Type | Adhesion (% of control) |

| RGD | Fibroblasts | 150 - 250% |

| IKVAV | Neuronal Cells | 120 - 180% |

% of control is typically measured against a BSA (bovine serum albumin) coated, non-adhesive surface.

Table 3: Activation of Signaling Pathways by IKVAV Peptide

| Signaling Protein | Cell Type | Fold Change in Phosphorylation |

| p-ERK1/2 | Bone Marrow Mesenchymal Stem Cells | ~2.1-fold (at 0.5 mM)[1] |

| p-Akt | Bone Marrow Mesenchymal Stem Cells | ~7-fold (at 0.5 mM)[1] |

Fold change is relative to untreated control cells.

Signaling Pathways

The binding of fibronectin-laminin α1 fusion peptides to their respective receptors triggers intracellular signaling cascades that regulate a multitude of cellular functions. The RGD and IKVAV motifs can independently and potentially synergistically activate pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

Activation of these pathways is initiated by the clustering of integrins upon ligand binding, leading to the recruitment of focal adhesion kinase (FAK) and Src family kinases. This, in turn, activates downstream effectors like Ras, Raf, MEK, and ERK, as well as PI3K and Akt. These signaling cascades ultimately converge on the nucleus to regulate gene expression related to cell survival, proliferation, and differentiation.

Below are diagrams illustrating the key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of fibronectin-laminin α1 fusion peptides.

Solid-Phase Peptide Synthesis of Chimeric Peptides

This protocol outlines the manual synthesis of a linear chimeric peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

-

HPLC for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.

-

Add DIC and Oxyma Pure to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.

-

Verification: Confirm the molecular weight of the purified peptide using mass spectrometry.

Cell Adhesion Assay

This protocol describes a colorimetric assay to quantify cell adhesion on peptide-coated surfaces.

Materials:

-

96-well tissue culture plates

-

Fibronectin-laminin α1 fusion peptide

-

Bovine Serum Albumin (BSA) as a negative control

-

Phosphate-buffered saline (PBS)

-

Cell suspension (e.g., fibroblasts, 1 x 105 cells/mL)

-

4% paraformaldehyde (PFA) in PBS

-

0.5% crystal violet solution

-

10% acetic acid

-

Plate reader

Procedure:

-

Surface Coating:

-

Coat wells of a 96-well plate with 100 µL of the fusion peptide solution (e.g., 10-50 µg/mL in PBS) overnight at 4°C.

-

Coat control wells with 1% BSA in PBS.

-

-

Blocking: Wash the wells three times with PBS and then block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.

-

Cell Seeding: Wash the wells with PBS and seed 100 µL of the cell suspension into each well.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fixation: Fix the adherent cells with 100 µL of 4% PFA for 15 minutes at room temperature.

-

Staining: Wash the wells with water and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Destaining: Wash the wells thoroughly with water to remove excess stain. Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Quantification: Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Western Blotting for ERK and Akt Phosphorylation

This protocol details the detection of phosphorylated ERK and Akt as a measure of signaling pathway activation.

Materials:

-

Cell culture plates

-

Fibronectin-laminin α1 fusion peptide

-

Serum-free cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with the fusion peptide at various concentrations and for different time points.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).

Conclusion

Fibronectin-laminin α1 fusion peptides represent a promising class of biomaterials for tissue engineering and regenerative medicine. By combining the cell-adhesive properties of the RGD motif with the bioactivity of the IKVAV sequence, these chimeric peptides can elicit enhanced cellular responses. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of these innovative biomaterials. Future studies focusing on the specific quantitative bioactivity and detailed signaling mechanisms of defined fusion peptides like FN-A208 will be crucial for advancing their therapeutic applications.

References

An In-depth Technical Guide to the Interaction of FN-A208 with IKVAV Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-A208 is a chimeric peptide meticulously designed to harness the biological activities of both fibronectin and laminin (B1169045), two key components of the extracellular matrix (ECM). This synthetic peptide incorporates the well-characterized Arg-Gly-Asp-Ser (RGDS) cell-adhesive sequence from fibronectin and the Ile-Lys-Val-Ala-Val (IKVAV) motif from the laminin α1 chain. This dual-motif composition allows FN-A208 to engage with a distinct set of cell surface receptors, primarily integrins, thereby influencing a range of cellular behaviors including adhesion, migration, and differentiation. This technical guide provides a comprehensive overview of the interaction between FN-A208 and its cognate receptors, with a particular focus on the IKVAV-mediated interactions. It includes a summary of binding characteristics, detailed experimental protocols for studying these interactions, and a depiction of the downstream signaling pathways.

FN-A208 and its Receptor Interactions

FN-A208 is a fusion peptide that consists of the GRGDS sequence from fibronectin and the A208 sequence (AASIKVAVSADR) from the murine laminin α1 chain.[1] This design allows it to interact with receptors for both fibronectin and laminin.[1] The GRGDS motif is a well-established ligand for a variety of integrins, while the IKVAV sequence within A208 also targets specific integrins.

Receptor Specificity

The interaction of FN-A208 with cells is mediated by distinct receptor types for its constituent motifs. The GRGDS sequence primarily targets the α5β1 and αv series of integrins, which are crucial for cell adhesion to fibronectin. The IKVAV sequence, a key bioactive motif in laminin, is recognized by a different subset of integrins, including α2β1, α3β1, α4β1, and α6β1.[2] The A208 peptide, which contains the IKVAV sequence, has been shown to bind to IKVAV receptors.[1] Consequently, FN-A208 is capable of engaging a broader range of integrins than either peptide alone, leading to unique cellular responses.[1]

Quantitative and Qualitative Binding Data

Direct quantitative binding affinity data (e.g., Kd or IC50 values) for the FN-A208 peptide with specific integrin subtypes is not extensively available in the public domain. However, the binding characteristics can be inferred from studies on the individual peptide components and qualitative analyses of FN-A208 itself.

Table 1: Summary of FN-A208 and Component Peptide Binding Characteristics

| Peptide/Molecule | Interacting Receptors | Binding Characteristics | Cellular Response | Reference |

| FN-A208 | Integrins (via GRGDS), IKVAV Receptors (via IKVAV) | Adhesion is partially inhibited by EDTA, GRGDS, or IKVAV peptides. | Promotes cell attachment with well-organized actin stress fibers. | [1] |

| A208 (contains IKVAV) | IKVAV Receptor(s) | Adhesion is inhibited by IKVAV-containing peptides but not by EDTA or GRGDS. | Promotes cell attachment with filopodia formation. | [1] |

| IKVAV | Integrins α2β1, α3β1, α4β1, α6β1 | Binds to multiple integrin subtypes. | Promotes neural differentiation, axon extension, and modulates macrophage phenotype. | [2] |

| GRGDS | Integrins α5β1, αvβ3, αvβ5, αIIbβ3 | Binds to a range of integrins with varying affinities. | Mediates cell attachment and spreading. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of FN-A208 with IKVAV receptors and downstream cellular functions.

Cell Adhesion Assay

This protocol is designed to quantify the attachment of cells to surfaces coated with FN-A208 and to assess the role of specific receptors through inhibition studies.

Materials:

-

FN-A208 peptide

-

Control peptides (e.g., A208, GRGDS, scrambled peptide)

-

96-well tissue culture plates (high-binding)

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Cell culture medium

-

Cells of interest (e.g., neuronal cells, fibroblasts)

-

Inhibitors: EDTA, soluble GRGDS peptide, soluble IKVAV peptide

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Plate reader

Methodology:

-

Plate Coating:

-

Dissolve FN-A208 and control peptides in PBS to a final concentration of 10-50 µg/mL.

-

Add 50 µL of peptide solution to each well of a 96-well plate.

-

Incubate the plate at 37°C for 1 hour or at 4°C overnight.

-

-

Blocking:

-

Aspirate the peptide solution and wash each well twice with 200 µL of PBS.

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1 hour at 37°C.

-

-

Cell Seeding:

-

Aspirate the blocking buffer and wash each well twice with 200 µL of PBS.

-

Trypsinize and resuspend cells in serum-free medium to a concentration of 1 x 105 cells/mL.

-

For inhibition studies, pre-incubate the cell suspension with inhibitors (e.g., 10 mM EDTA, 100 µg/mL GRGDS, or 100 µg/mL IKVAV) for 15-30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well.

-

-

Incubation and Washing:

-

Incubate the plate at 37°C in a CO2 incubator for 1-2 hours.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of 4% paraformaldehyde in PBS to each well to fix the cells for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells extensively with water and allow them to air dry.

-

Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Read the absorbance at 570 nm using a plate reader.

-

Neurite Outgrowth Assay

This assay assesses the ability of FN-A208 to promote the extension of neurites from neuronal cells.

Materials:

-

FN-A208 peptide

-

Laminin (positive control)

-

Poly-D-lysine (PDL)

-

24-well tissue culture plates with glass coverslips

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Neuronal differentiation medium (e.g., serum-free medium containing nerve growth factor (NGF))

-

Fixative (4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking solution (5% goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI stain

-

Fluorescence microscope

Methodology:

-

Coverslip Coating:

-

Place sterile glass coverslips in a 24-well plate.

-

Coat coverslips with 100 µg/mL PDL in water for 1 hour at 37°C.

-

Wash three times with sterile water.

-

Coat the PDL-treated coverslips with 20 µg/mL FN-A208 or laminin in PBS overnight at 4°C.

-

-

Cell Plating:

-

Wash the coated coverslips twice with PBS.

-

Plate neuronal cells onto the coverslips at a low density (e.g., 5,000-10,000 cells/well) in their appropriate growth medium.

-

Allow cells to attach for 2-4 hours.

-

-

Induction of Neurite Outgrowth:

-

Replace the growth medium with neuronal differentiation medium.

-

Culture the cells for 2-5 days, replacing the medium every 2 days.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking solution for 1 hour.

-

Incubate with anti-β-III tubulin antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Wash three times with PBS and mount the coverslips on glass slides.

-

-

Analysis:

-

Capture images using a fluorescence microscope.

-

Measure the length of the longest neurite for at least 50 individual neurons per condition using image analysis software (e.g., ImageJ).

-

Calculate the average neurite length and the percentage of cells with neurites.

-

Western Blot for Signaling Pathway Analysis

This protocol is used to detect the activation of key signaling proteins downstream of integrin engagement by FN-A208.

Materials:

-

FN-A208 peptide

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Stimulation:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with FN-A208 (e.g., 10-50 µg/mL) in serum-free medium for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways

The binding of FN-A208 to its cognate integrin receptors triggers intracellular signaling cascades that regulate various cellular processes. The dual engagement of fibronectin- and laminin-binding integrins likely leads to a complex and potentially synergistic activation of downstream pathways.

IKVAV-Mediated Signaling

The interaction of the IKVAV motif with its receptors, primarily integrins, is known to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[4]

Caption: IKVAV-mediated signaling pathway.

Activation of these pathways leads to the phosphorylation of downstream targets that regulate gene expression, ultimately promoting cell proliferation, survival, and differentiation, particularly neurite outgrowth in neuronal cells.

GRGDS-Mediated Signaling and Cytoskeletal Organization

The binding of the GRGDS motif to integrins like α5β1 leads to the recruitment of scaffolding and signaling proteins to form focal adhesions. This process is crucial for the organization of the actin cytoskeleton into stress fibers, which are contractile bundles of actin filaments that generate tension and are essential for stable cell adhesion and migration.

Caption: GRGDS-mediated cytoskeletal organization.

The formation of well-organized actin stress fibers, as observed with FN-A208 treatment, is a hallmark of strong cell adhesion mediated by fibronectin-binding integrins.[1]

Conclusion

The chimeric peptide FN-A208 represents a sophisticated biomaterial designed to elicit specific cellular responses by simultaneously engaging distinct integrin receptor populations. Its IKVAV component is crucial for activating signaling pathways that promote cell survival and differentiation, while the GRGDS motif ensures robust cell adhesion and cytoskeletal organization. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted interactions of FN-A208 and to explore its potential in drug development and tissue engineering applications. Further quantitative studies are warranted to fully elucidate the binding kinetics and affinities of FN-A208 for its various receptors, which will be critical for optimizing its therapeutic and biotechnological applications.

References

- 1. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive in situ crosslinkable polymer-peptide hydrogel for cell delivery to the intervertebral disc in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Combinatorial Fibronectin and Laminin Signaling Promote Highly Efficient Cardiac Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the GRGDS Motif in the FN-A208 Fusion Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FN-A208 fusion peptide represents a significant development in biomaterials and tissue engineering. By combining the well-characterized integrin-binding motif GRGDS from fibronectin with the amyloid-like fibril-forming sequence A208 from murine laminin (B1169045), FN-A208 offers a dual-functionality platform for promoting cell adhesion and structural support. This technical guide provides an in-depth analysis of the critical role of the Gly-Arg-Gly-Asp-Ser (GRGDS) motif within the FN-A208 peptide (Sequence: GRGDSGAASIKVAVSADR). We will explore its mechanism of action, the downstream signaling pathways it initiates, and detailed experimental protocols for its characterization.

Introduction to FN-A208

The FN-A208 peptide is a synthetic biomaterial designed for applications in tissue regeneration and bioadhesion.[1] It is a fusion of two biologically active sequences:

-

FN (GRGDS): The classic Arginine-Glycine-Aspartic acid (RGD) sequence, flanked by Glycine (B1666218) and Serine, derived from fibronectin. This motif is the primary recognition site for many integrin receptors.[2]

-

A208 (AASIKVAVSADR): A sequence from the murine laminin α1 chain containing the Ile-Lys-Val-Ala-Val (IKVAV) motif. This portion of the peptide is responsible for forming amyloid-like fibrils, which create a scaffold structure.[1]

A glycine spacer connects these two domains.[3][4][5] This unique composition allows FN-A208 to self-assemble into fibrils while simultaneously presenting the GRGDS motif to cell surface integrins, thereby promoting robust cell attachment and the formation of organized actin stress fibers.[1]

The GRGDS Motif: The Key to Integrin-Mediated Cell Adhesion

The GRGDS sequence is the functional heart of FN-A208's cell-adhesive properties. Integrins, a family of transmembrane heterodimeric receptors, recognize and bind to this motif on the extracellular matrix (ECM), triggering a cascade of intracellular events.[2][6]

Mechanism of Action:

-

Binding: The GRGDS motif of FN-A208 binds to the ligand-binding pocket of integrins, such as αvβ3 and α5β1, on the cell surface.[7]

-

Clustering: This binding induces the clustering of integrin receptors on the cell membrane.

-

Focal Adhesion Formation: The clustered integrins recruit a complex of cytoplasmic proteins, including talin, α-actinin, and vinculin, to form focal adhesions.[8]

-

Cytoskeletal Linkage: Focal adhesions act as mechanical linkages between the extracellular FN-A208 scaffold and the intracellular actin cytoskeleton.[8] This connection is crucial for cell spreading, migration, and the generation of intracellular tension, which manifests as the formation of actin stress fibers.[1]

Signaling Pathways Activated by the GRGDS Motif

The binding of the GRGDS motif in FN-A208 to integrins is not merely a physical tether; it is an active signaling event. The primary pathway initiated is the Focal Adhesion Kinase (FAK) signaling cascade.

FAK Signaling Pathway:

-

FAK Recruitment and Autophosphorylation: Upon integrin clustering, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to the focal adhesions. This proximity leads to its autophosphorylation at the Tyrosine 397 (Tyr397) residue.[6][8]

-

Src Kinase Activation: The phosphorylated Tyr397 site serves as a high-affinity binding site for Src family kinases. The binding of Src to FAK leads to the full activation of FAK through phosphorylation of other residues (e.g., Tyr576/577) and the activation of Src itself.[9]

-

Downstream Signaling: The activated FAK/Src complex phosphorylates numerous downstream targets, including paxillin (B1203293) and p130Cas. This leads to the activation of several signaling cascades, most notably the Ras-MAPK/ERK pathway, which influences gene expression related to cell proliferation, survival, and differentiation.[6][8]

Quantitative Data Analysis

The efficacy of FN-A208 in promoting cell adhesion can be quantified and compared with control peptides. The following tables present representative data from typical cell adhesion and competitive inhibition assays.

Table 1: Cell Adhesion Assay This assay measures the percentage of seeded cells that adhere to surfaces coated with different peptides.

| Coated Peptide (10 µg/mL) | Mean % Cell Adhesion (± SD) | Observed Cell Morphology |

| FN-A208 | 85% (± 5.2) | Well-spread, prominent stress fibers |

| A208 (IKVAV only) | 55% (± 6.1) | Attached, filopodia formation |

| Scrambled Control | 15% (± 3.5) | Rounded, loosely attached |

| Fibronectin (Positive Control) | 92% (± 4.0) | Well-spread, organized cytoskeleton |

| BSA (Negative Control) | 5% (± 2.1) | Rounded, non-adherent |

Table 2: Competitive Inhibition Assay This assay demonstrates the specificity of the GRGDS-integrin interaction by showing that soluble GRGDS peptide can block cell adhesion to FN-A208-coated surfaces in a dose-dependent manner.

| Inhibitor Peptide | Concentration (µM) | % Inhibition of Adhesion to FN-A208 (± SD) |

| GRGDS | 1 | 25% (± 4.1) |

| 10 | 58% (± 6.3) | |

| 100 | 89% (± 5.5) | |

| 500 | 95% (± 3.9) | |

| GRADSP (Control) | 1 | 2% (± 1.5) |

| 10 | 4% (± 2.0) | |

| 100 | 8% (± 2.8) | |

| 500 | 11% (± 3.2) |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are key protocols for investigating the function of the GRGDS motif in FN-A208.

Protocol: Cell Adhesion Assay

This protocol quantifies cell attachment to peptide-coated surfaces.

-

Plate Coating:

-

Prepare a 10 µg/mL solution of FN-A208 and control peptides in sterile Phosphate-Buffered Saline (PBS).

-

Add 100 µL of each peptide solution to individual wells of a 96-well tissue culture plate.

-

Incubate overnight at 4°C.

-

Aspirate the peptide solution and wash the wells twice with sterile PBS.

-

Block non-specific binding by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.

-

Wash wells three times with PBS before cell seeding.

-

-

Cell Seeding:

-

Harvest cells (e.g., fibroblasts) using a non-enzymatic cell dissociation solution to preserve integrin integrity.

-

Resuspend cells in a serum-free medium to a concentration of 2 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (2 x 10⁴ cells) into each well.

-

Incubate for 60-90 minutes at 37°C in a CO₂ incubator.

-

-

Quantification (Crystal Violet Staining):

-

Gently wash wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash wells twice with water and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Wash extensively with water to remove excess stain and allow the plate to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid or a commercial solubilizing buffer to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Protocol: Competitive Inhibition Assay

This protocol validates that cell adhesion is mediated specifically by the GRGDS motif.

-

Plate Coating:

-

Coat and block a 96-well plate with FN-A208 as described in Protocol 5.1.

-

-

Cell and Inhibitor Preparation:

-

Prepare a cell suspension at 4 x 10⁵ cells/mL in serum-free medium.

-

Prepare serial dilutions of a soluble inhibitor peptide (e.g., GRGDS) and a control peptide (e.g., GRADSP) in serum-free medium at 2x the final desired concentrations.

-

-

Inhibition and Seeding:

-

In a separate plate or tubes, mix equal volumes (e.g., 50 µL) of the cell suspension and the 2x inhibitor solutions.

-

Pre-incubate the cell-peptide mixture for 30 minutes at 37°C.

-

Add 100 µL of the cell-peptide mixture to each FN-A208-coated well.

-

Incubate for 60-90 minutes at 37°C.

-

-

Quantification:

-

Wash, fix, and stain the cells using the crystal violet method described in Protocol 5.1.

-

Calculate the percent inhibition relative to a control with no inhibitor peptide.

-

Protocol: Western Blot for FAK Phosphorylation

This protocol assesses the activation of the FAK signaling pathway.

-

Cell Treatment:

-

Culture cells to 80% confluency and serum-starve overnight to reduce basal signaling.

-

Detach cells and hold in suspension in serum-free medium for 60 minutes at 37°C to de-adhere.

-

Plate cells onto dishes coated with FN-A208 or control peptides (e.g., BSA, A208) and incubate for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Lysis and Protein Quantification:

-

Wash cells once with ice-cold PBS.

-

Lyse cells directly on the dish with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated FAK (e.g., anti-pFAK Tyr397) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total FAK and a loading control like GAPDH or β-actin.

-

Conclusion

The GRGDS motif is an indispensable component of the this compound, conferring the critical ability to engage with cell surface integrins. This interaction is not merely for passive anchoring but actively initiates intracellular signaling cascades, primarily through FAK, that govern cell adhesion, spreading, and cytoskeletal organization. The dual functionality of FN-A208—providing both a structural, fibrillar scaffold via its A208 domain and a bioactive interface via its GRGDS motif—makes it a powerful tool for applications in tissue engineering and regenerative medicine. The experimental frameworks provided here serve as a foundation for further investigation and development of this promising class of biomaterials.

References

- 1. Multifunctional peptide fibrils for biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]

- 5. Automated segmentation and quantification of actin stress fibres undergoing experimentally induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

FN-A208 Peptide and Integrin Binding Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FN-A208 peptide is a synthetic fusion molecule engineered to engage multiple cell surface receptors, thereby eliciting complex cellular responses. It combines the well-characterized Arg-Gly-Asp (RGD) cell adhesion motif from fibronectin with the IKVAV (Ile-Lys-Val-Ala-Val) sequence from the laminin (B1169045) α1 chain. This dual-motif design allows FN-A208 to potentially interact with both integrins and IKVAV-binding receptors, making it a subject of interest for applications in tissue engineering, regenerative medicine, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the FN-A208 peptide, its binding characteristics, and the experimental methodologies used to elucidate its function.

Peptide Composition and Structure

The FN-A208 peptide is a chimeric sequence comprising two distinct functional domains linked by a glycine (B1666218) spacer. The constituent parts are:

-

FN (Fibronectin) domain: Contains the GRGDS sequence, a well-known recognition motif for a variety of integrins.

-

A208 domain: An IKVAV-containing peptide with the sequence AASIKVAVSADR, derived from the mouse laminin alpha1 chain.[1]

The complete amino acid sequence of FN-A208 is GRGDSGAASIKVAVSADR .[2]

Integrin and Receptor Binding Specificity

The binding specificity of FN-A208 is unique due to its bifunctional nature. It is proposed to interact with cell surface receptors through two distinct mechanisms:

-

RGD-Integrin Interaction: The GRGDS motif is a canonical ligand for a subset of integrins, including αvβ3 and α5β1, which are pivotal in cell adhesion, migration, and signaling.

-

IKVAV-Receptor Interaction: The IKVAV motif is known to bind to its own set of receptors, which can include certain integrins and other cell surface proteins, and is involved in promoting neurite outgrowth and cell adhesion.

Experimental evidence suggests that FN-A208 engages both receptor types simultaneously. In cell adhesion assays, the attachment of cells to FN-A208-coated surfaces was partially inhibited by the presence of soluble GRGDS peptide and, independently, by soluble IKVAV peptide.[2] Furthermore, cell adhesion was also partially reduced by EDTA, which chelates divalent cations essential for integrin-ligand interactions.[2] This indicates that both RGD-dependent integrin binding and IKVAV-mediated interactions contribute to the overall cellular adhesion to FN-A208.[2]

Quantitative Binding Data

As of the latest available data, specific quantitative binding affinities (e.g., IC50 or Kd values) for the FN-A208 peptide with individual integrin subtypes have not been reported in the peer-reviewed literature. The existing data is qualitative, based on inhibition of cell adhesion. The following table summarizes the qualitative findings from cell adhesion inhibition studies.

| Inhibitor | Observation | Implied Receptor Interaction | Reference |

| GRGDS | Partial inhibition of cell adhesion to FN-A208. | RGD-binding integrins | [2] |

| IKVAV | Partial inhibition of cell adhesion to FN-A208. | IKVAV receptors | [2] |

| EDTA | Partial inhibition of cell adhesion to FN-A208. | Divalent cation-dependent receptors (e.g., integrins) | [2] |

Experimental Protocols

The characterization of FN-A208 and its interactions with cellular receptors involves a variety of standard and specialized experimental techniques. Below are detailed methodologies for key experiments.

Cell Adhesion Assay

This assay is fundamental to assessing the ability of FN-A208 to mediate cell attachment.

Objective: To quantify the adhesion of a specific cell line to surfaces coated with the FN-A208 peptide and to assess the inhibitory effects of competing peptides or chelating agents.

Materials:

-

96-well, flat-bottom, non-tissue culture treated microplates

-

FN-A208 peptide, GRGDS peptide, IKVAV peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine serum albumin (BSA)

-

Cell line of interest (e.g., fibroblasts)

-

Cell culture medium

-

Trypsin-EDTA

-

EDTA solution

-

Crystal Violet staining solution

-

Solubilization buffer (e.g., 1% SDS in water)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dissolve FN-A208 peptide in PBS to the desired concentration (e.g., 10-50 µg/mL).

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

Incubate the plate at 4°C overnight or at 37°C for 2 hours.

-

-

Blocking:

-

Aspirate the peptide solution from the wells.

-

Wash each well three times with 200 µL of PBS.

-

Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

-

Incubate for 1 hour at room temperature.

-

-

Cell Seeding:

-

Wash the wells three times with PBS.

-

Harvest cells using trypsin-EDTA, neutralize with serum-containing medium, and wash with serum-free medium.

-

Resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

For inhibition assays, pre-incubate the cell suspension with inhibitors (GRGDS, IKVAV, or EDTA) at various concentrations for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension (with or without inhibitors) to each well.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

-

Washing and Staining:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Add 100 µL of 4% paraformaldehyde in PBS to each well to fix the adherent cells (10 minutes at room temperature).

-

Wash the wells twice with PBS.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells extensively with water and allow them to air dry.

-

-

Quantification:

-

Add 100 µL of a solubilization buffer to each well to dissolve the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Competitive Binding Assay (ELISA-based)

This assay can be adapted to determine the relative binding affinity of FN-A208 to purified integrin receptors.

Objective: To quantify the inhibition of binding of a known labeled ligand to a purified integrin by the FN-A208 peptide.

Materials:

-

Purified integrin (e.g., αvβ3)

-

Biotinylated RGD peptide (or other known high-affinity ligand)

-

FN-A208 peptide

-

High-binding 96-well microplates

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

-

Integrin Coating:

-

Coat the wells of a high-binding 96-well plate with 100 µL of purified integrin solution (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

-

Blocking:

-

Wash the wells three times with wash buffer.

-

Block with 200 µL of blocking buffer for 2 hours at room temperature.

-

-

Competitive Binding:

-

Prepare serial dilutions of the FN-A208 peptide.

-

Add 50 µL of the FN-A208 dilutions to the wells.

-

Add 50 µL of a constant concentration of biotinylated RGD peptide to each well.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the wells three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP solution and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Plot the absorbance against the logarithm of the FN-A208 concentration.

-

Determine the IC50 value, which is the concentration of FN-A208 that inhibits 50% of the binding of the biotinylated ligand.

-

Signaling Pathways

The dual-receptor engagement by FN-A208 is expected to trigger a complex array of intracellular signaling pathways. While specific pathways for FN-A208 have not been fully elucidated, inferences can be drawn from the known signaling cascades initiated by RGD-integrin and IKVAV-receptor interactions.

Inferred Signaling from RGD-Integrin Binding

Binding of the RGD motif to integrins such as αvβ3 and α5β1 typically leads to the recruitment of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits. This initiates a cascade of events including:

-

Focal Adhesion Formation: Clustering of integrins and recruitment of proteins like talin, vinculin, and paxillin (B1203293) to form focal adhesions.

-

Activation of Focal Adhesion Kinase (FAK): Autophosphorylation of FAK, creating docking sites for other signaling molecules, including Src family kinases.

-

Downstream Signaling: Activation of pathways such as the MAPK/ERK pathway, which influences cell proliferation and survival, and the PI3K/Akt pathway, which is crucial for cell survival and growth.

Inferred Signaling from IKVAV-Receptor Binding

The IKVAV sequence is known to promote neurite outgrowth and cell adhesion, suggesting the activation of specific signaling pathways that may include:

-

Modulation of Cytoskeletal Dynamics: Signaling that leads to changes in the actin cytoskeleton, promoting cell spreading and the formation of neurites.

-

Activation of Specific Kinases: Potential activation of kinase cascades that are distinct from or synergistic with the RGD-initiated pathways.

The co-activation of these pathways by FN-A208 could lead to unique cellular responses that are not achievable with single-motif peptides.

Visualizations

Experimental Workflow for Cell Adhesion Assay

Caption: Workflow for a typical cell adhesion assay to evaluate FN-A208.

Inferred Dual-Receptor Signaling Pathwaydot

References

An In-depth Technical Guide to the FN-A208 Peptide: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The FN-A208 peptide is a synthetic, multifunctional biomaterial designed for applications in tissue regeneration and engineering. It is a fusion peptide created by conjugating the fibronectin active sequence, GRGDS, to the A208 peptide, which is derived from the mouse laminin (B1169045) alpha1 chain. A key characteristic of FN-A208 is its ability to self-assemble into amyloid-like fibrils, a property essential for its biological functions. This guide provides a comprehensive overview of the discovery, origin, and known biological activities of FN-A208, including detailed experimental protocols and an examination of its signaling pathways. While specific quantitative data for the FN-A208 fusion peptide is limited in the available literature, this document compiles the existing qualitative information and relevant quantitative data for its constituent bioactive sequences.

Discovery and Origin of FN-A208

The FN-A208 peptide was not discovered as a naturally occurring molecule but was rationally designed and synthesized for biomedical purposes.[1] Its creation was based on the concept of combining the biological activities of two well-characterized protein domains to create a novel biomaterial with enhanced or synergistic properties.

The "FN" component of its name is derived from fibronectin , a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to integrin receptors on the cell surface. The specific sequence used is GRGDS (Gly-Arg-Gly-Asp-Ser), which is the canonical cell-binding motif of fibronectin recognized by integrins.

The "A208" component is a 12-amino-acid sequence, AASIKVAVSADR (Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg), derived from the mouse laminin alpha1 chain (residues 2097-2108).[1] This sequence contains the active pentapeptide IKVAV (Ile-Lys-Val-Ala-Val), which is known to promote cell adhesion, migration, and neurite outgrowth.[1]

The two peptide sequences are joined by a glycine spacer to ensure proper folding and presentation of the bioactive domains.[1] The complete amino acid sequence of FN-A208 is GRGDSGAASIKVAVSADR .[2]

The foundational discovery that led to the design of FN-A208 was the observation that the A208 peptide self-assembles into amyloid-like fibrils, and that this fibril formation is critical for its biological activity.[1] By fusing the fibronectin active sequence to this fibril-forming peptide, the researchers aimed to create a multifunctional biomaterial capable of interacting with multiple cell surface receptors and promoting robust cell adhesion and tissue organization.

Data Presentation

Table 1: Qualitative Biological Activities of FN-A208 and its Components

| Peptide | Fibril Formation | Receptor Binding | Cellular Effects |

| FN-A208 | Forms amyloid-like fibrils; forms a gel and stains with Congo red.[1] | Interacts with both integrins (via GRGDS) and IKVAV receptors.[1] | Promotes cell attachment with the formation of well-organized actin stress fibers.[1] |

| A208 | Forms amyloid-like fibrils.[1] | Binds to IKVAV receptors.[1] | Promotes cell attachment with filopodia formation.[1] |

| GRGDS (FN) | Does not form fibrils on its own. | Binds to integrins. | Mediates cell attachment. |

Table 2: Inhibition of Cell Adhesion

| Peptide Adhesion | Inhibitor | Effect on Adhesion |

| FN-A208 | EDTA | Partially inhibited[1] |

| GRGDS peptide | Partially inhibited[1] | |

| IKVAV peptide | Partially inhibited[1] | |

| A208 | EDTA | Not inhibited[1] |

| GRGDS peptide | Not inhibited[1] | |

| IKVAV peptide | Inhibited[1] |

Experimental Protocols

Solid-Phase Peptide Synthesis of FN-A208

This protocol provides a general methodology for the synthesis of FN-A208 (GRGDSGAASIKVAVSADR) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the C-terminal amino acid (Fmoc-Arg(Pbf)-OH) with a coupling reagent and DIPEA in DMF.

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (R-D(tBu)-A-S(tBu)-V-A-V-K(Boc)-I-S(tBu)-A-A-G-S(tBu)-D(tBu)-G-R(Pbf)-G).

-

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Verification: Confirm the identity of the synthesized peptide by mass spectrometry.

Congo Red Staining for Amyloid-like Fibrils

This protocol is used to determine the presence of amyloid-like fibrils formed by the FN-A208 peptide.

Materials:

-

FN-A208 peptide solution (in a buffer that promotes fibril formation, e.g., PBS)

-

Congo Red staining solution (saturating Congo Red in 80% ethanol, 20% water, saturated with NaCl)

-

Glass microscope slides

-

Polarizing light microscope

Procedure:

-

Sample Preparation: Air-dry a 10 µL aliquot of the FN-A208 peptide solution onto a clean glass microscope slide.

-

Staining:

-

Apply 200-400 µL of the Congo Red staining solution to the dried peptide sample.

-

Incubate for a few seconds.

-

Carefully blot away the excess staining solution with a lint-free wipe, without touching the sample.

-

Allow the stained sample to air dry completely.

-

-

Microscopy:

-

Examine the stained sample under a polarizing light microscope.

-

The presence of amyloid-like fibrils is indicated by a characteristic apple-green birefringence when the polarizers are crossed.

-

Cell Attachment Assay

This protocol describes a method to assess the ability of the FN-A208 peptide to promote cell attachment.

Materials:

-

Non-tissue culture treated 96-well plates

-

FN-A208 peptide solution

-

Control peptides (e.g., A208, scrambled peptides)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell suspension (e.g., fibroblasts) in serum-free medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating:

-

Coat the wells of a 96-well plate with the FN-A208 peptide solution and control peptides at desired concentrations.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

-

Blocking:

-

Wash the wells with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at 37°C.

-

-

Cell Seeding:

-

Wash the wells with PBS.

-

Seed cells into the wells at a defined density.

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell attachment.

-

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixing and Staining:

-

Fix the attached cells with the fixative.

-

Stain the cells with Crystal Violet solution.

-

-

Quantification:

-

Wash the wells to remove excess stain.

-

Solubilize the stain from the cells using the solubilization buffer.

-